1-[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-2-(4,6,7-trimethyl-1-benzofuran-3-yl)ethanone
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Overview
Description
1-[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-2-(4,6,7-trimethyl-1-benzofuran-3-yl)ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a benzofuran moiety, and several functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-2-(4,6,7-trimethyl-1-benzofuran-3-yl)ethanone typically involves multiple steps, including the formation of the piperidine ring and the benzofuran moiety. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: Amino and methoxy groups can be introduced via substitution reactions.
Formation of the Benzofuran Moiety: This can be synthesized through cyclization reactions involving aromatic precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-2-(4,6,7-trimethyl-1-benzofuran-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-2-(4,6,7-trimethyl-1-benzofuran-3-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-2-(4,6,7-trimethyl-1-benzofuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3S,4R)-4-amino-3-hydroxypiperidin-1-yl]-2-(4,6,7-trimethyl-1-benzofuran-3-yl)ethanone
- 1-[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-2-(4,6,7-dimethyl-1-benzofuran-3-yl)ethanone
Uniqueness
1-[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-2-(4,6,7-trimethyl-1-benzofuran-3-yl)ethanone is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
1-[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-2-(4,6,7-trimethyl-1-benzofuran-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-11-7-12(2)18-14(10-24-19(18)13(11)3)8-17(22)21-6-5-15(20)16(9-21)23-4/h7,10,15-16H,5-6,8-9,20H2,1-4H3/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQQFSGRRSHYII-CVEARBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=COC2=C1C)CC(=O)N3CCC(C(C3)OC)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=COC2=C1C)CC(=O)N3CC[C@H]([C@H](C3)OC)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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